molecular formula C41H62N12O11 B12059853 H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-OH

H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-OH

Cat. No.: B12059853
M. Wt: 899.0 g/mol
InChI Key: PVHLMTREZMEJCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-OH” is a synthetic peptide composed of a sequence of amino acids. This peptide is a derivative of angiotensin I, which is a precursor to the vasoconstrictor peptide angiotensin II. Angiotensin I is cleaved by the angiotensin-converting enzyme (ACE) to produce angiotensin II, which plays a crucial role in regulating blood pressure and fluid balance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-OH” involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like “this compound” often employs automated peptide synthesizers to enhance efficiency and yield. These machines automate the SPPS process, allowing for the rapid and reproducible synthesis of peptides. Additionally, large-scale production may involve optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

The peptide “H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-OH” can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Alkylating agents, acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

The peptide “H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-OH” has several scientific research applications, including:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in the renin-angiotensin system and its effects on blood pressure regulation.

    Medicine: Explored as a potential therapeutic agent for hypertension and cardiovascular diseases.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of “H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-OH” involves its conversion to angiotensin II by the angiotensin-converting enzyme (ACE). Angiotensin II binds to angiotensin receptors, leading to vasoconstriction and increased blood pressure. The molecular targets include the angiotensin type 1 (AT1) receptor, which mediates most of the physiological effects of angiotensin II .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-OH” lies in its specific amino acid sequence and its role as a precursor to angiotensin II. This peptide serves as a critical component in the renin-angiotensin system, making it a valuable tool for studying cardiovascular physiology and developing therapeutic interventions .

Properties

IUPAC Name

1-[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H62N12O11/c1-5-22(4)33(38(61)50-29(17-24-19-45-20-47-24)39(62)53-15-7-9-30(53)40(63)64)52-36(59)28(16-23-10-12-25(54)13-11-23)49-37(60)32(21(2)3)51-35(58)27(8-6-14-46-41(43)44)48-34(57)26(42)18-31(55)56/h10-13,19-22,26-30,32-33,54H,5-9,14-18,42H2,1-4H3,(H,45,47)(H,48,57)(H,49,60)(H,50,61)(H,51,58)(H,52,59)(H,55,56)(H,63,64)(H4,43,44,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHLMTREZMEJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H62N12O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

899.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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